![molecular formula C16H21N5O4S B5559094 (4aS*,7aR*)-1-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5559094.png)
(4aS*,7aR*)-1-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide
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Description
Synthesis Analysis
- The synthesis of compounds similar to (4aS*,7aR*)-1-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide involves complex organic synthesis techniques. For instance, Zohdi, Osman, and Abdelhamid (1997) describe the synthesis of related heterocycles, highlighting the intricacies involved in creating such compounds (Zohdi, Osman, & Abdelhamid, 1997).
Molecular Structure Analysis
- The molecular structure of compounds like (4aS*,7aR*)-1-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide is complex, involving various functional groups and heterocyclic components. Chimichi et al. (1996) used NMR spectroscopy and X-ray diffraction to elucidate the structure of similar compounds, underscoring the complexity and specificity of molecular structure in such chemicals (Chimichi, Bruni, Cosimelli, Selleri, & Valle, 1996).
Chemical Reactions and Properties
- Imidazo[1,2-a]pyrazines and related compounds show a variety of chemical reactions due to their multiple reactive sites. Spitzer, Victor, Pollock, and Hayes (1988) discuss the impact of nitrogen position on the potency and reactivity of similar compounds, indicating the complex chemical behavior these molecules exhibit (Spitzer, Victor, Pollock, & Hayes, 1988).
Physical Properties Analysis
- The physical properties of (4aS*,7aR*)-1-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide and related compounds are determined by their molecular structure. The presence of various functional groups and heterocycles influences solubility, melting point, and other physical characteristics. Studies like those by Barlin, Davies, and Ireland (1992) provide insight into the physical properties of similar compounds (Barlin, Davies, Ireland, Ngu, & Zhang, 1992).
Scientific Research Applications
Hemodynamic Properties and Cardiotonic Applications
Compounds structurally related to the specified chemical have been investigated for their cardiovascular effects. For instance, AR-L 115 BS, a compound with an imidazo[4,5-b]pyridine structure, has been studied for its influence on hemodynamic parameters in patients with acute myocardial infarction. This research demonstrated that AR-L 115 BS could reduce preload on the heart and increase cardiac output, combining positive-inotropic and vasodilating actions without significant side effects (Nebel, Sabin, & Surawitzki, 1981). Similar studies have confirmed these findings, showing the compound's efficacy in improving heart function in patients with coronary artery disease by reducing systolic and diastolic pressures and enhancing cardiac index (Weikl, Kohlschütter, Durst, & Lang, 1981).
Environmental Exposure and Toxicity Studies
Research on imidacloprid, a neonicotinoid compound with an imidazo[1,2-a]pyrimidinyl structure, has provided insights into its toxicity and environmental impact. Although not directly matching the initial compound's structure, studies on imidacloprid offer a glimpse into the potential environmental and health considerations of structurally related compounds. For example, a study reported a fatal case of imidacloprid ingestion, highlighting the compound's activation of the central nervous system similar to nicotine and the clinical symptoms associated with its toxicity (Shadnia & Moghaddam, 2008).
Pharmacokinetics and Metabolism
The metabolism and excretion of INCB018424, a selective Janus kinase 1/2 inhibitor with a pyrazole and pyrimidine structure, were explored in humans. This study provided valuable data on how such compounds are absorbed, metabolized, and eliminated in the body, indicating that the parent compound was predominantly found in circulation, with metabolites accounting for a significant proportion of the excreted substances (Shilling et al., 2010).
properties
IUPAC Name |
[(4aR,7aS)-1-(2-methoxyethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-imidazo[1,2-a]pyrimidin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4S/c1-25-8-7-19-5-6-21(14-11-26(23,24)10-13(14)19)15(22)12-9-20-4-2-3-17-16(20)18-12/h2-4,9,13-14H,5-8,10-11H2,1H3/t13-,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMFFQKYYFXLBU-KGLIPLIRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(C2C1CS(=O)(=O)C2)C(=O)C3=CN4C=CC=NC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)C3=CN4C=CC=NC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(4aR,7aS)-1-(2-methoxyethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-imidazo[1,2-a]pyrimidin-2-ylmethanone |
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